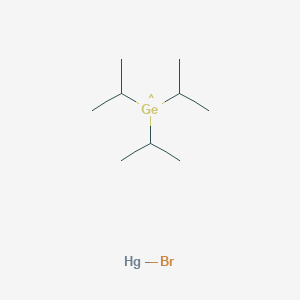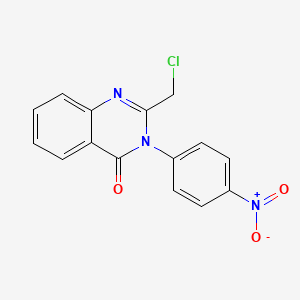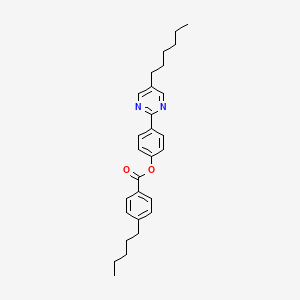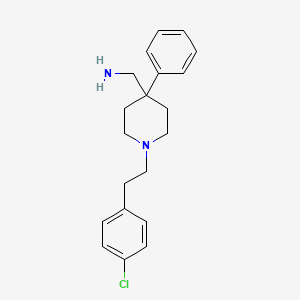![molecular formula C11H11N3S B14342495 2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine CAS No. 95016-55-0](/img/structure/B14342495.png)
2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings connected via a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the pyridin-3-yl group via a sulfanyl linkage. Common synthetic routes include:
Cyclization Reactions: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Thioether Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The pyridine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: The compound is studied for its electronic properties and potential use in organic electronics.
Biological Studies: It is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl linkage and the heterocyclic rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(Pyridin-2-yl)ethyl]sulfanyl}pyrimidine
- 2-{[1-(Pyridin-4-yl)ethyl]sulfanyl}pyrimidine
- 2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}thiazole
Uniqueness
2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine is unique due to the specific positioning of the pyridin-3-yl group, which can influence its electronic properties and biological activity. This positioning can result in different binding affinities and selectivities compared to its analogs.
Properties
CAS No. |
95016-55-0 |
|---|---|
Molecular Formula |
C11H11N3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-(1-pyridin-3-ylethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C11H11N3S/c1-9(10-4-2-5-12-8-10)15-11-13-6-3-7-14-11/h2-9H,1H3 |
InChI Key |
NIHVMDADWJIRRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)SC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)


![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
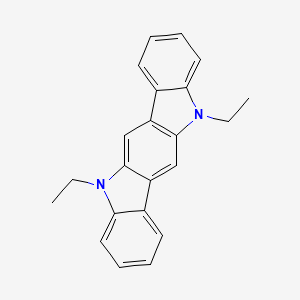

![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)

